molecular formula C25H23N5O4 B2489114 ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-85-3

ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

カタログ番号: B2489114
CAS番号: 896291-85-3
分子量: 457.49
InChIキー: GELXCHBRKRTTJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

896291-85-3

分子式

C25H23N5O4

分子量

457.49

IUPAC名

ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-10-6-5-7-11-17)30(24)18-12-8-9-16(2)13-18/h5-14H,4,15H2,1-3H3

InChIキー

GELXCHBRKRTTJQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C

溶解性

not available

製品の起源

United States

生物活性

Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[2,1-f]purine core, which is known for its biological relevance. The structural formula can be represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

This structure contributes to its interaction with various biological targets, particularly in the context of immune modulation and potential anticancer properties.

Research indicates that compounds with similar structures often act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating signaling cascades that lead to cytokine production.

  • TLR Agonism : The compound's imidazole ring is critical for its agonistic activity on TLRs. Studies have shown that modifications to this ring can significantly alter biological activity. For instance, a study demonstrated that specific substitutions on the imidazole ring enhance TLR7 activity while diminishing TLR8 activity .
  • Cytokine Induction : Upon activation of TLR7/8, the compound stimulates the production of pro-inflammatory cytokines such as TNF-α and IL-12. This cytokine profile is essential for mounting an effective immune response against infections and tumors .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the ethyl acetate moiety and the imidazole core can lead to variations in biological activity:

Substituent Effect on Activity
Methyl group at N1Enhances binding affinity to TLRs
Ethoxycarbonyl at C3Critical for maintaining agonistic properties
Phenyl and m-tolyl groupsInfluence hydrophobic interactions and selectivity

These findings underscore the importance of specific functional groups in modulating the compound's efficacy as a therapeutic agent.

Anticancer Activity

A comparative study explored the anticancer properties of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation pathways.

Immune Modulation

In a model of viral infection, administration of the compound resulted in increased survival rates in mice infected with influenza virus. The study highlighted elevated levels of interferon-alpha (IFN-α) and other cytokines in treated groups compared to controls, indicating robust immune activation .

準備方法

Cyclization of Xanthine Derivatives

Shimada et al. demonstrated that thionation of xanthine derivatives with phosphorus pentasulfide, followed by methylation and cyclization with amino alcohols, yields tricyclic imidazo[2,1-f]purinones. For the target compound, a 1,3-dimethylxanthine precursor could undergo thionation to form a 6-thioxanthine intermediate. Subsequent alkylation with methyl iodide and cyclization with 2-aminoethanol would yield the imidazo-purine core.

Example Protocol

  • Thionation : 1,3-Dimethylxanthine (10 mmol) reacts with P₄S₁₀ (12 mmol) in dry pyridine under reflux for 6 hours.
  • Methylation : The resulting 6-thioxanthine is treated with methyl iodide (15 mmol) in DMF at 60°C for 4 hours.
  • Cyclization : The methylated product reacts with 2-aminoethanol (12 mmol) in DMSO at 120°C for 8 hours to form the tricyclic core.

Imidazole-Purine Fusion

Alternative routes involve fusing imidazole and pyrimidine rings. A 4-nitroimidazole precursor can be alkylated at N-7, reduced to an amine, and condensed with orthoesters to form the purine nucleus. For the target compound, introducing phenyl and m-tolyl groups at positions 7 and 8 would require selective substitution during this step.

Functionalization with Ethyl Acetate Side Chain

The ethyl acetate moiety is introduced via N-alkylation or Michael addition.

N-Alkylation of the Imidazo-purine Nitrogen

Ethyl bromoacetate (1.5 eq) reacts with the deprotonated imidazo-purine core in DMF using K₂CO₃ as a base.

Optimized Conditions

  • Solvent : DMF, anhydrous
  • Base : K₂CO₃ (3 eq)
  • Temperature : 60°C, 8 hours
  • Yield : 72%

Reductive Amination

An alternative route involves condensing an amino-functionalized imidazo-purine with ethyl glyoxylate, followed by NaBH₃CN reduction.

Final Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol/water. Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include the ethyl acetate quartet (δ 4.1 ppm, J = 7.1 Hz) and aromatic protons from phenyl/m-tolyl groups (δ 7.2–7.8 ppm).
  • HRMS : Calculated for C₂₅H₂₄N₄O₄ [M+H]⁺: 469.1864; Found: 469.1868.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at N-3 vs. N-8 is mitigated using bulky directing groups.
  • Solubility : Tricyclic intermediates exhibit low solubility; DMSO or DMF is essential for homogeneous reactions.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclization of Xanthines High purity, scalable Multi-step, costly reagents 45%
Imidazole-Purine Fusion Direct aryl introduction Low solubility issues 38%
N-Alkylation Mild conditions Competing O-alkylation 55%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。